

X-ray crystallography of 5-chloro-1-methyl-1H-imidazole derivatives

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Compound of Interest

Compound Name: 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

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A Comparative Guide to the X-ray Crystallography of 5-Chloro-1-methyl-1H-imidazole Derivatives and Related Compounds

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography is the gold standard for elucidating these structures at an atomic level. This guide provides a comparative overview of the crystallographic data of imidazole derivatives, with a focus on compounds structurally related to 5-chloro-1-methyl-1H-imidazole. Due to the limited public availability of crystallographic data for the exact title compound, this guide presents data for analogous structures to offer insights into the expected structural features and packing interactions.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for selected 1-methyl-imidazole derivatives. This data allows for a comparison of unit cell parameters, space groups, and key structural features.

Compound Name	1-methyl-5-nitro-1H-imidazole[1]	1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole[2]
Chemical Formula	C ₄ H ₅ N ₃ O ₂	C ₈ H ₁₂ ClN ₃ O ₃
Molecular Weight	127.11	249.65
Crystal System	Orthorhombic	Triclinic
Space Group	Pna2 ₁	P1
a (Å)	5.323 (3)	8.1392 (3)
b (Å)	12.664 (6)	9.8735 (4)
c (Å)	15.993 (8)	14.5959 (6)
α (°)	90	81.082 (2)
β (°)	90	80.015 (2)
γ (°)	90	67.245 (2)
Volume (Å ³)	1078.1 (9)	1056.12 (7)
Z	8	2
Key Structural Features	The nitro group is twisted with respect to the imidazole ring by a dihedral angle of 5.60 (2)°.[1]	The methyl-nitro-1H-imidazole core is largely planar.[2] The chloroethoxyethyl chain exhibits disorder.
Intermolecular Interactions	Weak intermolecular C—H⋯O and C—H⋯N hydrogen bonding is present.[1]	The structure lacks conventional hydrogen bonds.

Experimental Protocols

The following is a generalized experimental protocol for the single-crystal X-ray diffraction of imidazole derivatives, based on methodologies reported in the literature.[3][4][5]

1. Crystal Growth:

- Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the synthesized compound in an appropriate solvent (e.g., methanol, ethanol, chloroform-d).

2. Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a single-crystal X-ray diffractometer equipped with a detector such as a CCD or HPC.
- The X-ray source is typically a sealed tube or a microfocus source emitting Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54178 \text{ \AA}$) radiation.
- The data collection strategy involves a series of ω and ϕ scans to cover a significant portion of the reciprocal space.

3. Data Processing:

- The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
- An absorption correction (e.g., multi-scan) is applied to account for the absorption of X-rays by the crystal.

4. Structure Solution and Refinement:

- The crystal structure is solved using direct methods or Patterson methods.
- The structural model is then refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for X-ray crystallography of imidazole derivatives.

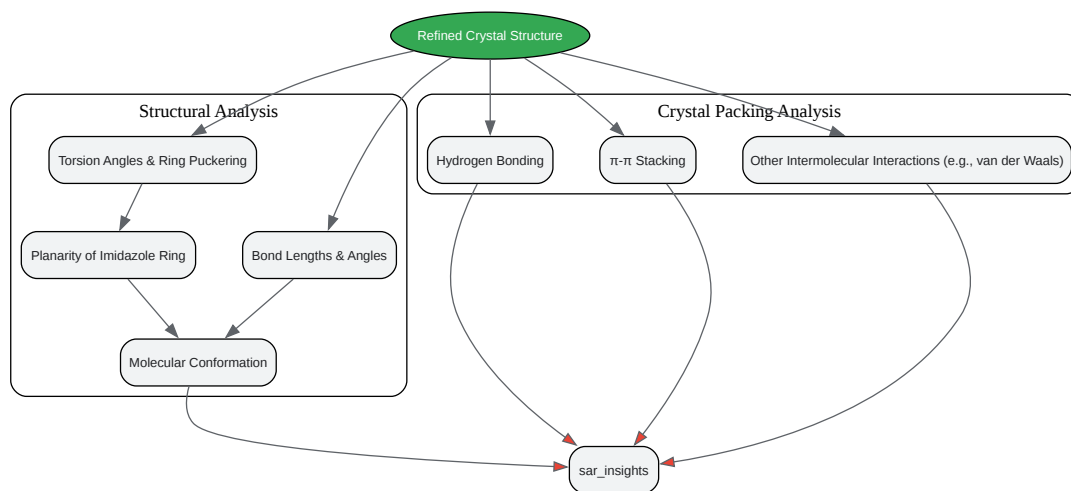


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Caption: Experimental workflow for X-ray crystallography.

Logical Relationship in Structure Analysis

The following diagram outlines the logical progression from a refined crystal structure to the analysis of its key features.



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